molecular formula C11H12F3NO2 B3010161 2-(3-Methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1624082-43-4

2-(3-Methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B3010161
CAS No.: 1624082-43-4
M. Wt: 247.217
InChI Key: JRHSWHAAEIATEC-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound that features a methoxyphenyl group and a trifluoroethyl group attached to an acetamide backbone

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-17-9-4-2-3-8(5-9)6-10(16)15-7-11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHSWHAAEIATEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 3-methoxyphenylacetic acid with 2,2,2-trifluoroethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-(3-hydroxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide.

    Reduction: Formation of 2-(3-methoxyphenyl)-N-(2,2,2-trifluoroethyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxyphenyl group may contribute to binding affinity and specificity towards certain enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)-N-ethylacetamide: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.

    2-(3-Hydroxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide: Contains a hydroxy group instead of a methoxy group, which can affect its reactivity and interactions with biological targets.

    2-(3-Methoxyphenyl)-N-(2,2,2-trifluoroethyl)ethylamine:

Uniqueness

2-(3-Methoxyphenyl)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of both the methoxyphenyl and trifluoroethyl groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

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